Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an aromatic carboxylic acid and a member of thiazoles . It has a molecular weight of 205.66 .
Molecular Structure Analysis
The molecular formula of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(S1)Cl)C .Physical And Chemical Properties Analysis
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has a boiling point of 46-47 . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .Scientific Research Applications
Application 1: Neuroprotective and Anti-neuroinflammatory Agents
- Summary of the Application: This compound has been used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Application 2: Synthesis of Pesticides
- Summary of the Application: This compound is a necessary intermediate in the synthesis of second-generation neonicotinoid pesticides such as thiacloprid, thiamethoxam, and clothianidin .
- Methods of Application: The specific synthesis methods may vary, but generally involve reactions with other organic compounds to form the desired pesticide molecule .
- Results or Outcomes: The resulting pesticides have lower usage rates, broader insecticidal spectra, and higher safety profiles. They have preventive and therapeutic effects on above-ground and underground pests, and can be used to treat stems, leaves, soil, and seeds .
Application 3: Antimicrobial Agents
- Summary of the Application: Thiazole derivatives, including those synthesized from this compound, have been found to possess antimicrobial activities .
- Methods of Application: Various thiazole derivatives were synthesized and screened in vitro for their antimicrobial activities against strains of bacteria such as Bacillus subtilis, Bacillus megaterium, and Escherichia coli .
- Results or Outcomes: Some of the synthesized compounds were found to possess better antimicrobial activity .
Application 4: Synthesis of Antihypertensive Drugs
- Summary of the Application: Thiazole derivatives, including those synthesized from this compound, have been used in the development of antihypertensive drugs .
- Methods of Application: The specific synthesis methods may vary, but generally involve reactions with other organic compounds to form the desired drug molecule .
- Results or Outcomes: The resulting drugs have shown promising results in lowering blood pressure .
Application 5: Anti-inflammatory Drugs
- Summary of the Application: Thiazole derivatives, including those synthesized from this compound, have been used in the development of anti-inflammatory drugs .
- Methods of Application: The specific synthesis methods may vary, but generally involve reactions with other organic compounds to form the desired drug molecule .
- Results or Outcomes: The resulting drugs have shown promising results in reducing inflammation .
Application 6: Antischizophrenia Drugs
- Summary of the Application: Thiazole derivatives, including those synthesized from this compound, have been used in the development of antischizophrenia drugs .
- Methods of Application: The specific synthesis methods may vary, but generally involve reactions with other organic compounds to form the desired drug molecule .
- Results or Outcomes: The resulting drugs have shown promising results in treating schizophrenia .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARUZUFHDNJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344185 | |
Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
CAS RN |
7238-62-2 | |
Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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